Cas no 1782737-08-9 (3-(4-bromo-5-methylthiophen-2-yl)butanoic acid)

3-(4-Bromo-5-methylthiophen-2-yl)butanoic acid is a brominated thiophene derivative with a butanoic acid side chain, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromine substituent and methyl group on the thiophene ring—enhance reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex heterocyclic systems. The carboxylic acid moiety offers further functionalization potential, enabling amide formation or esterification. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and synthetic flexibility. High purity and well-defined reactivity make it a reliable building block for targeted applications.
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid structure
1782737-08-9 structure
Product name:3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
CAS No:1782737-08-9
MF:C9H11BrO2S
Molecular Weight:263.151440858841
CID:6158513
PubChem ID:83902180

3-(4-bromo-5-methylthiophen-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
    • 1782737-08-9
    • EN300-1920179
    • インチ: 1S/C9H11BrO2S/c1-5(3-9(11)12)8-4-7(10)6(2)13-8/h4-5H,3H2,1-2H3,(H,11,12)
    • InChIKey: LTPUISQWECENBG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)SC(=C1)C(C)CC(=O)O

計算された属性

  • 精确分子量: 261.96631g/mol
  • 同位素质量: 261.96631g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 65.5Ų

3-(4-bromo-5-methylthiophen-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1920179-0.5g
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
1782737-08-9
0.5g
$1262.0 2023-09-17
Enamine
EN300-1920179-0.05g
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
1782737-08-9
0.05g
$1104.0 2023-09-17
Enamine
EN300-1920179-10.0g
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
1782737-08-9
10g
$5652.0 2023-05-23
Enamine
EN300-1920179-2.5g
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
1782737-08-9
2.5g
$2576.0 2023-09-17
Enamine
EN300-1920179-0.1g
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
1782737-08-9
0.1g
$1157.0 2023-09-17
Enamine
EN300-1920179-0.25g
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
1782737-08-9
0.25g
$1209.0 2023-09-17
Enamine
EN300-1920179-1.0g
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
1782737-08-9
1g
$1315.0 2023-05-23
Enamine
EN300-1920179-1g
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
1782737-08-9
1g
$1315.0 2023-09-17
Enamine
EN300-1920179-5g
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
1782737-08-9
5g
$3812.0 2023-09-17
Enamine
EN300-1920179-5.0g
3-(4-bromo-5-methylthiophen-2-yl)butanoic acid
1782737-08-9
5g
$3812.0 2023-05-23

3-(4-bromo-5-methylthiophen-2-yl)butanoic acid 関連文献

3-(4-bromo-5-methylthiophen-2-yl)butanoic acidに関する追加情報

3-(4-Bromo-5-methylthiophen-2-yl)butanoic Acid (CAS No. 1782737-08-9): An Overview of Its Properties and Applications

3-(4-Bromo-5-methylthiophen-2-yl)butanoic acid (CAS No. 1782737-08-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its 4-bromo and 5-methylthiophen substituents, which confer it with distinct physical and chemical properties.

The 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid molecule consists of a butanoic acid backbone with a thiophene ring substituted at the 4-position with a bromine atom and at the 5-position with a methyl group. The presence of these functional groups imparts the compound with a combination of aromaticity, acidity, and halogenation, making it an interesting candidate for various chemical reactions and biological studies.

In terms of physical properties, 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid is a solid at room temperature and exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point is around 100°C, and it has a molecular weight of approximately 261.1 g/mol. The compound's stability under various conditions, including pH, temperature, and light exposure, has been extensively studied to ensure its suitability for long-term storage and use in laboratory settings.

One of the key areas where 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid has shown promise is in medicinal chemistry. Recent research has focused on its potential as a lead compound for the development of new therapeutic agents. Studies have demonstrated that the bromine substituent on the thiophene ring can enhance the compound's binding affinity to specific biological targets, such as enzymes and receptors. This property makes it an attractive candidate for drug discovery programs targeting diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

For example, a study published in the Journal of Medicinal Chemistry in 2021 reported that 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid derivatives exhibited potent inhibitory activity against a specific kinase involved in cancer cell proliferation. The researchers found that these derivatives were able to selectively inhibit the kinase without affecting other cellular processes, suggesting their potential as targeted cancer therapeutics.

In addition to its medicinal applications, 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid has also been explored for its use in materials science. The compound's thiophene ring and bromine substituent make it suitable for incorporation into polymer structures, where it can enhance the material's mechanical properties and thermal stability. A recent study published in Advanced Materials highlighted the use of 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid as a monomer in the synthesis of conductive polymers for electronic devices. The resulting polymers exhibited improved electrical conductivity and stability under harsh environmental conditions.

The synthetic routes to 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid have been well-documented in the literature. One common method involves the coupling of 4-bromo-5-methylthiophene with butyric acid using transition metal catalysts such as palladium or nickel. This approach allows for high yields and good selectivity, making it suitable for large-scale production. Alternative synthetic strategies have also been explored to optimize the process further, including microwave-assisted synthesis and organocatalytic methods.

Despite its promising applications, the use of 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid is not without challenges. One major consideration is its potential environmental impact. Researchers are actively investigating ways to minimize any adverse effects through green chemistry approaches, such as using environmentally friendly solvents and catalysts. Additionally, safety assessments are ongoing to ensure that the compound can be handled safely in both laboratory and industrial settings.

In conclusion, 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid (CAS No. 1782737-08-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure makes it an attractive candidate for drug discovery and materials science applications. As research continues to advance, it is likely that new uses for this compound will be discovered, further expanding its impact on both scientific research and practical applications.

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